N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
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Description
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects . Pyrazole derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . .
Mode of Action
The mode of action of a compound is determined by its interaction with its biological targets. In the case of pyrazole derivatives, they often interact with their targets via hydrogen bonding and π-π interactions . .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Many pyrazole derivatives have been found to interact with various biochemical pathways related to inflammation, pain sensation, and cell proliferation .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned, many pyrazole derivatives have analgesic, anti-inflammatory, and anticancer activity . .
Biological Activity
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C20H18N3O3S
- Molecular Weight : 399.439 g/mol
- CAS Number : 6226-58-0
- Structure : The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar compounds have demonstrated:
- Anticancer Activity : Compounds with thieno[3,4-c]pyrazole structures often exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing conditions related to chronic inflammation.
- PPARγ Agonism : This compound has been investigated for its activity as a partial agonist of the PPARγ receptor, which plays a crucial role in glucose metabolism and fat cell differentiation.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and similar compounds:
Case Studies
- Anticancer Efficacy : A study evaluating the anticancer properties of thieno[3,4-c]pyrazole derivatives found that specific modifications to the structure enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways.
- Anti-inflammatory Mechanism : Research indicated that derivatives of thieno[3,4-c]pyrazoles could inhibit pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.
- PPARγ Partial Agonism : In a study focused on metabolic disorders, compounds similar to this compound showed promising results as PPARγ partial agonists. These findings support further exploration into their use for managing type II diabetes.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-4-7-16(8-5-13)21(25)22-20-18-11-28(26,27)12-19(18)23-24(20)17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJAFIQJQUYGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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